3-(Naphthalen-2-ylamino)propanenitrile
Description
Contextualization within Nitrile Chemistry
Nitriles are a class of organic compounds containing a cyano (-C≡N) functional group. pearson.com This group is a versatile precursor in organic synthesis, capable of being converted into various other functional groups such as amines, carboxylic acids, and aldehydes. pearson.com The presence of the nitrile group in 3-(naphthalen-2-ylamino)propanenitrile allows it to participate in a range of chemical transformations, including reduction and cyclization reactions. evitachem.com
The synthesis of this compound often utilizes fundamental reactions in nitrile chemistry. A primary method is the aza-Michael addition, where 2-naphthylamine (B18577) is reacted with acrylonitrile (B1666552). evitachem.com This reaction leverages the nucleophilic nature of the amine to attack the electron-deficient β-carbon of acrylonitrile. evitachem.com The efficiency of this synthesis can be optimized by adjusting reaction conditions such as temperature, solvent, and the use of catalysts. evitachem.com Modern advancements have also seen the application of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields. evitachem.com
Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research
The unique structural features of this compound make it a valuable building block in organic synthesis and a promising scaffold in medicinal chemistry. The naphthalene (B1677914) ring system is a common motif in many biologically active compounds and approved drugs. ijpsjournal.com Its incorporation into molecules can enhance their lipophilicity, potentially improving membrane permeability. ijpsjournal.com
In medicinal chemistry, derivatives of this compound are being investigated for their potential therapeutic applications. Preliminary studies suggest that this class of compounds may exhibit anti-inflammatory and anticancer activities, likely through interactions with biological macromolecules like proteins and enzymes. evitachem.com The amino group can act as a hydrogen bond donor, while the naphthalene ring can engage in hydrophobic interactions, contributing to binding affinity with biological targets. evitachem.com
Scope and Research Trajectories for this compound
The future for research into this compound and its derivatives appears robust. Key areas of ongoing and future investigation include:
Development of Novel Synthetic Methodologies: While the aza-Michael addition is a common route, researchers continue to explore more efficient and environmentally benign synthetic pathways. This includes the development of novel catalysts and the use of tandem or cascade reactions to construct complex molecules from simple precursors. rsc.org
Exploration of Biological Activity: A significant focus remains on elucidating the full spectrum of biological activities of this compound and its analogs. This involves screening against a wider range of biological targets, including various cancer cell lines and microbial strains. ijpsjournal.comresearchgate.net
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the corresponding changes in biological activity, researchers can identify key structural features responsible for its therapeutic effects. This knowledge is crucial for the rational design of more potent and selective drug candidates.
Asymmetric Synthesis: While the parent compound is achiral, the synthesis of chiral analogs is an area of interest. evitachem.com The use of chiral catalysts or starting materials can lead to the production of enantiomerically pure compounds, which is often essential for therapeutic applications as different enantiomers can have vastly different biological effects.
Structure
2D Structure
3D Structure
Properties
CAS No. |
38266-46-5 |
|---|---|
Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(naphthalen-2-ylamino)propanenitrile |
InChI |
InChI=1S/C13H12N2/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10,15H,3,9H2 |
InChI Key |
CPUVSJAQJPRXLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCCC#N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Naphthalen 2 Ylamino Propanenitrile
Direct Aza-Michael Addition Approaches
The most prominent and efficient method for synthesizing 3-(naphthalen-2-ylamino)propanenitrile is the aza-Michael addition, also known as conjugate addition. evitachem.comresearchgate.net This reaction involves the nucleophilic attack of naphthalen-2-ylamine on the electron-deficient β-carbon of acrylonitrile (B1666552). evitachem.com This approach is favored for its atom economy and generally mild reaction conditions. evitachem.comresearchgate.net
Catalyzed Aza-Michael Additions of Naphthalen-2-ylamine to Acrylonitrile
To enhance the efficiency and reaction rates of the aza-Michael addition, various catalytic systems have been explored. These catalysts facilitate the reaction, often leading to higher yields and shorter reaction times compared to uncatalyzed processes. researchgate.netresearchgate.net
Homogeneous catalysts, which exist in the same phase as the reactants, have been effectively employed in the synthesis of related β-amino nitriles. For instance, transition metal complexes, such as those involving copper and palladium, can catalyze the coupling of aryl amines with halo-propanenitriles. evitachem.com Specifically, copper(I) species like CuI, in combination with nitrogen-donor ligands such as 1,10-phenanthroline (B135089), have been shown to be effective. evitachem.com Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been utilized as homogeneous catalysts in aza-Michael additions, demonstrating the ability to increase reaction yields and reduce reaction times under solvent-free conditions. mdpi.com N-Heterocyclic carbenes (NHCs) have also emerged as potent organocatalysts for the aza-Michael addition of both aromatic and aliphatic amines to α,β-unsaturated ketones, suggesting their potential applicability to acrylonitrile acceptors. rsc.org Furthermore, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been identified as an efficient catalyst for the aza-Michael addition of aliphatic amines to α,β-unsaturated nitriles in water, though it is less effective for aromatic amines. organic-chemistry.org
| Catalyst System | Reactants | Conditions | Yield | Reference |
| CuI (3-5 mol%), 1,10-phenanthroline (6 mol%) | 2-Naphthylamine (B18577), 3-Halopropanenitrile | Mild base (K₂CO₃) | - | evitachem.com |
| DBU | Benzylamine, Acrylates | Solvent-free, 75-130°C, Microwave | up to 74% | mdpi.com |
| NHC | Amines, α,β-Unsaturated Ketones | - | up to 98% | rsc.org |
| CAN (3 mol%) | Aliphatic Amines, α,β-Unsaturated Nitriles | Water, Mild | Good to Excellent | organic-chemistry.org |
| This table presents data for related aza-Michael additions, illustrating the potential of these catalytic systems for the synthesis of this compound. |
Heterogeneous catalysts offer advantages in terms of ease of separation and recyclability. mdpi.com Acidic alumina (B75360) has been reported as an effective heterogeneous catalyst for the aza-Michael mono-addition of primary amines to α,β-unsaturated compounds under solvent-free conditions. mdpi.com This method is particularly attractive for its selectivity and adherence to green chemistry principles. mdpi.com Another example is the use of MCM-41 supported phenanthrolinium dibromide as a catalyst for the conjugate addition of aromatic amines to acrylonitrile in an aqueous medium at room temperature. researchgate.net CuO nanostructures have also been developed as efficient and reusable catalysts for the conjugate addition of amines to acrylonitrile under mild, ligand-free conditions. researchgate.net
| Catalyst | Reactants | Conditions | Yield | Reference |
| Acidic Alumina | Primary Amines, α,β-Unsaturated Compounds | Solvent-free, Reflux | - | mdpi.com |
| Phen-MCM-Br₂ | Aromatic Amines, Acrylonitrile | Aqueous medium, Room Temperature | Good | researchgate.net |
| CuO Nanostructures | Aryl and Alkylamines, Acrylonitrile | Mild, Ligand-free | Excellent | researchgate.net |
| This table showcases heterogeneous catalysts used in similar aza-Michael additions, highlighting their potential for the target synthesis. |
Green chemistry principles are increasingly influencing the choice of synthetic methodologies. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of this compound, achieving high yields in minutes under solvent-free or ethanol (B145695) conditions. evitachem.com The use of water as a solvent, as seen with the CAN catalyst, also aligns with green chemistry goals by avoiding volatile organic solvents. organic-chemistry.org Furthermore, catalyst-free and solvent-free aza-Michael additions performed at elevated temperatures (e.g., 80°C) can provide high yields of the desired product, representing a highly environmentally benign approach. researchgate.net Lipases, such as Novozym 435, have also been investigated as biocatalysts for aza-Michael additions, offering a green alternative to traditional chemical catalysts. researchgate.netresearchgate.net
| Approach | Conditions | Outcome | Reference |
| Microwave Irradiation | 150–300 W, 100–120°C, Ethanol or solvent-free | 95–98% yield in 10–20 minutes | evitachem.com |
| Catalyst- and Solvent-Free | 80°C | High yields | researchgate.net |
| Lipase Catalysis (Novozym 435) | Various | Shorter reaction times than uncatalyzed reactions | researchgate.netresearchgate.net |
| This table summarizes green chemistry approaches applicable to the synthesis of this compound and related compounds. |
Solvent-Controlled Reaction Conditions for Michael Addition
The choice of solvent can significantly impact the outcome of the aza-Michael addition. bohrium.com While the reaction can proceed in a variety of protic (e.g., ethanol, water) and aprotic (e.g., DMF, acetonitrile) solvents, the reaction rate and yield can be solvent-dependent. evitachem.com For less reactive nucleophiles, such as anilines with electron-withdrawing groups, highly polar protic solvents like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) can promote the reaction. bohrium.comresearchgate.net However, for anilines bearing additional activating groups like -OH or -NH2, these specialized solvents may not be necessary. bohrium.comresearchgate.net In some cases, solvent-free conditions have proven to be highly effective, leading to faster reactions and higher yields. mdpi.com
Alternative Synthetic Routes to Propanenitrile Derivatives Applicable to Naphthalene (B1677914) Analogs
While aza-Michael addition is the most direct route, other synthetic strategies can be envisioned for the preparation of this compound and its analogs. Condensation reactions between naphthalene derivatives and propanenitrile units under acidic or basic conditions represent a viable, though less common, alternative. evitachem.com Another approach involves the synthesis of a substituted quinoline, which can then be further modified. For instance, a series of 3-(2-morpholinoquinolin-3-yl)acrylonitrile derivatives have been synthesized via a base-catalyzed condensation reaction. researchgate.net Furthermore, tandem reactions of 2-alkynylbenzonitriles with a Reformatsky reagent have been developed to produce 1-aminonaphthalene-2-carboxylates, which could potentially be converted to the desired propanenitrile. rsc.org
It is also worth noting that the nitrile group can be introduced through reduction reactions of suitable precursors, or via nucleophilic substitution reactions. evitachem.com For example, the reaction of 2-naphthylamine with a 3-halopropanenitrile, often catalyzed by a transition metal, can yield the target compound. evitachem.com
Approaches Involving Aminonitriles as Precursors
The most direct and widely utilized method for synthesizing this compound is the aza-Michael addition. evitachem.com This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated nitrile.
Aza-Michael Addition: The primary synthetic route involves the reaction between 2-naphthylamine and acrylonitrile. evitachem.com In this process, the electron-rich 2-naphthylamine acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile. evitachem.com This reaction is a classic example of a Michael addition and is favored for its high efficiency and mild reaction conditions. evitachem.com
Conventional heating methods typically require protic solvents like ethanol or water, or aprotic solvents such as DMF and acetonitrile (B52724), with reaction times ranging from 8 to 24 hours at temperatures between 60–80°C. evitachem.com More advanced protocols utilize microwave irradiation, which dramatically reduces reaction times to mere minutes (10–20 minutes) and can achieve near-quantitative yields (95–98%), even under solvent-free conditions. evitachem.com Microwave heating provides rapid and uniform energy transfer, which accelerates the nucleophilic addition. evitachem.com
While the Strecker reaction, a multicomponent reaction involving an aldehyde, an amine, and a cyanide source, is a fundamental method for producing α-aminonitriles, the synthesis of β-aminonitriles like the target compound relies on the conjugate addition approach. mdpi.comnih.gov The Strecker reaction remains one of the most effective methods for preparing α-amino acids from the resulting α-aminonitriles. mdpi.com The development of greener methods for aminonitrile synthesis aims to avoid the use of highly toxic cyanation reagents, with some modern approaches utilizing readily available aminoacetonitrile (B1212223) as a starting material catalyzed by simple ammonium salts. researchgate.net
Table 1: Reaction Conditions for Aza-Michael Addition Synthesis
| Method | Temperature | Duration | Solvents | Yield | Citation |
|---|---|---|---|---|---|
| Conventional | 60–80°C | 8–24 hours | Ethanol, Water, DMF, Acetonitrile | High | evitachem.com |
| Microwave | 100–120°C | 10–20 minutes | Ethanol or Solvent-Free | 95–98% | evitachem.com |
Cyclization Reactions and Nitrile Intermediates
Cyclization reactions represent a powerful strategy for constructing complex molecular architectures, and nitrile-containing intermediates are often pivotal in these transformations. While this compound itself can undergo cyclization to form various heterocycles, related cyclization strategies are also employed to build the core naphthalene structure. evitachem.com
One relevant methodology is the electrophilic cyclization of arene-containing propargylic alcohols or amines to form substituted naphthalenes. nih.gov For instance, the iodocyclization of 2-naphthyl-3-phenylpropargylamine, a compound structurally related to precursors of the target molecule, proceeds via cyclization onto the naphthalene ring. nih.gov Such reactions are highly regioselective and proceed under mild conditions, accommodating a variety of functional groups. nih.gov
Furthermore, tandem reactions involving nitrile intermediates provide an efficient route to highly substituted aminonaphthalene systems. rsc.org A notable example is the reaction of 2-alkynylbenzonitriles with a Reformatsky reagent, which initiates a cascade process. rsc.org This reaction proceeds through the formation of an intermediate that undergoes an intramolecular cyclization, where the nitrile group participates in the formation of the new ring system, ultimately yielding 1-aminonaphthalene-2-carboxylates. rsc.org This highlights the utility of the nitrile group not just as a static functional group but as an active participant in bond-forming cyclization events. rsc.org
Table 2: Overview of Relevant Cyclization Strategies
| Reaction Type | Precursors | Product Type | Key Feature | Citation |
|---|---|---|---|---|
| Electrophilic Cyclization | Arene-containing propargyl amines/alcohols | Substituted Naphthalenes | Regioselective formation of the naphthalene ring under mild conditions. | nih.gov |
| Tandem Reaction/Cyclization | 2-Alkynylbenzonitriles | 1-Aminonaphthalene derivatives | Nitrile group participates in a cascade reaction to form the aminonaphthalene core. | rsc.org |
| Heterocycle Formation | This compound | Heterocycles | The target compound serves as a building block for further cyclization. | evitachem.com |
Reductive Hydrolysis of Substituted Naphthaleneacetonitriles as Precedent
The nitrile group within this compound and related naphthaleneacetonitriles is a versatile functional handle that can be transformed into other valuable chemical moieties. The reactivity of this group serves as a precedent for creating a diverse range of derivatives.
The primary transformations of the nitrile group are reduction and hydrolysis. The nitrile group in this compound can be chemically reduced to form the corresponding primary amine (3-(naphthalen-2-ylamino)propan-1-amine) or, under specific conditions, an aldehyde. evitachem.com This reduction opens pathways to new classes of compounds with different biological and chemical properties.
Although the term "reductive hydrolysis" is not explicitly documented for this compound, the separate processes of reduction and hydrolysis are standard synthetic transformations. The hydrolysis of the nitrile group, typically under acidic or basic conditions, would yield the corresponding carboxylic acid, 3-(naphthalen-2-ylamino)propanoic acid. These transformations underscore the synthetic utility of the nitrile as a precursor to amines, aldehydes, and carboxylic acids, significantly broadening the chemical space accessible from a single intermediate.
Table 3: Potential Transformations of the Nitrile Group
| Reaction | Reagents/Conditions | Product Functional Group | Citation |
|---|---|---|---|
| Reduction | Specific reducing agents (e.g., LiAlH₄, H₂/catalyst) | Primary Amine | evitachem.com |
| Reduction | Specific reducing agents (e.g., DIBAL-H) | Aldehyde | evitachem.com |
| Hydrolysis | Acid or base catalysis (e.g., HCl, NaOH) | Carboxylic Acid | (General chemical principle) |
Chemical Reactivity and Derivatization Studies of 3 Naphthalen 2 Ylamino Propanenitrile
Reactions Involving the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is a key site for various chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.
Hydrolysis and Related Transformations to Carboxylic Acids and Amides
The nitrile group of 3-(Naphthalen-2-ylamino)propanenitrile can be hydrolyzed to form either a carboxylic acid or an amide, depending on the reaction conditions. rsc.orgmdpi.com This transformation proceeds in stages, typically forming the amide first, which can then be further hydrolyzed to the carboxylic acid. mdpi.comias.ac.in
Acid-Catalyzed Hydrolysis: Heating the compound under reflux with a dilute acid, such as hydrochloric acid (HCl), results in the complete hydrolysis of the nitrile to a carboxylic acid. mdpi.comnih.gov The final product of this reaction is 3-(Naphthalen-2-ylamino)propanoic acid. cymitquimica.comnih.gov The reaction initially forms an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid under the acidic conditions. ias.ac.in
Alkaline-Catalyzed Hydrolysis: When heated with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH), the nitrile is hydrolyzed to the salt of the carboxylic acid, in this case, sodium 3-(naphthalen-2-ylamino)propanoate. mdpi.comnih.gov Ammonia is also produced during this process. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. nih.gov
Controlled Hydrolysis to Amide: The hydrolysis can be stopped at the amide stage under controlled conditions. rsc.org For instance, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can selectively convert the nitrile to the corresponding amide, 3-(Naphthalen-2-ylamino)propanamide. rsc.org
| Reaction | Reagents and Conditions | Product | Reference(s) |
| Acid Hydrolysis | Dilute HCl, heat (reflux) | 3-(Naphthalen-2-ylamino)propanoic acid | mdpi.comnih.gov |
| Alkaline Hydrolysis | 1. NaOH (aq), heat (reflux) 2. H₃O⁺ | 3-(Naphthalen-2-ylamino)propanoic acid | nih.gov |
| Controlled Hydrolysis | TFA-H₂SO₄ mixture | 3-(Naphthalen-2-ylamino)propanamide | rsc.org |
Reduction to Amines
The nitrile group is readily reduced to a primary amine, a transformation useful for synthesizing diamines. This reduction can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. infinitylearn.commasterorganicchemistry.commasterorganicchemistry.com The reaction converts this compound into N¹-(Naphthalen-2-yl)propane-1,3-diamine. researchgate.netresearchgate.net
The reduction with LiAlH₄ typically involves treating the nitrile with the reagent in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to yield the primary amine. masterorganicchemistry.comyoutube.com Catalytic hydrogenation involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel. google.com
| Reaction | Reagents and Conditions | Product | Reference(s) |
| Hydride Reduction | 1. LiAlH₄, Ether/THF 2. H₂O | N¹-(Naphthalen-2-yl)propane-1,3-diamine | masterorganicchemistry.commasterorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Raney-Ni catalyst, pressure, heat | N¹-(Naphthalen-2-yl)propane-1,3-diamine | infinitylearn.comgoogle.com |
Cycloaddition Reactions with Nitrile Oxides
The nitrile functional group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides. researchgate.net This reaction provides a direct route to five-membered heterocyclic systems. mdpi.comrsc.orgorganic-chemistry.org Specifically, the reaction between a nitrile and a nitrile oxide yields a 3,5-disubstituted-1,2,4-oxadiazole. ias.ac.inorganic-chemistry.org
For example, reacting this compound with a nitrile oxide, such as one generated in situ from an aldoxime, would produce a 1,2,4-oxadiazole (B8745197) derivative where the C5 position of the ring is substituted with the 2-(naphthalen-2-ylamino)ethyl group. mdpi.comnih.gov
| Reactants | Reaction Type | Product | Reference(s) |
| This compound + Ar-CNO (Nitrile Oxide) | [3+2] Cycloaddition | 3-Aryl-5-[2-(naphthalen-2-ylamino)ethyl]-1,2,4-oxadiazole | researchgate.netorganic-chemistry.org |
Nucleophilic Additions to the Nitrile Moiety
The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles like organometallic reagents, such as Grignard reagents (R-MgX). masterorganicchemistry.com This reaction provides a pathway for the synthesis of ketones.
The addition of a Grignard reagent to the nitrile group of this compound forms a magnesium salt of an imine intermediate. This intermediate is stable until subjected to an aqueous acidic workup (H₃O⁺), which hydrolyzes the imine to a ketone. masterorganicchemistry.comyoutube.com For instance, the reaction with methylmagnesium bromide (CH₃MgBr) followed by hydrolysis would yield 1-(naphthalen-2-ylamino)pentan-3-one.
| Reaction | Reagents and Conditions | Product | Reference(s) |
| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr), Ether 2. H₃O⁺ (workup) | 4-(Naphthalen-2-ylamino)-2-alkanone | masterorganicchemistry.comyoutube.comleah4sci.com |
Reactions Involving the Secondary Amine Functional Group
The secondary amine in this compound contains a lone pair of electrons on the nitrogen atom, making it nucleophilic and capable of undergoing reactions such as alkylation and acylation. mdpi.com
N-Alkylation and N-Acylation Reactions
N-Alkylation: The secondary amine can be alkylated by reaction with alkyl halides, such as iodomethane (B122720) (CH₃I) or benzyl (B1604629) bromide, typically in the presence of a base to neutralize the hydrogen halide byproduct. This results in the formation of a tertiary amine.
N-Acylation: The amine readily undergoes acylation when treated with acylating agents like acyl chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). chemguide.co.uk These reactions are often performed in the presence of a base like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acidic byproduct (HCl or carboxylic acid). chemguide.co.uklibretexts.org The product is an N-substituted amide.
| Reaction | Reagent | Base/Conditions | Product Class | Reference(s) |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | Tertiary Amine | mdpi.com |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | Pyridine or Et₃N | N-Substituted Amide | chemguide.co.uklibretexts.org |
| N-Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | Pyridine or heat | N-Substituted Amide | chemguide.co.uk |
Formation of Schiff Bases and Imines
The reaction of aldehydes and ketones with primary amines to form Schiff bases (imines) is a fundamental transformation in organic chemistry. semanticscholar.orgjuniperpublishers.com These reactions typically proceed via the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. libretexts.org The optimal pH for this reaction is typically mildly acidic (around 4.5 to 5), which is sufficient to catalyze the dehydration step without excessively protonating the amine nucleophile. semanticscholar.orgmasterorganicchemistry.com
However, this compound is a secondary amine. When secondary amines react with aldehydes and ketones, the reaction initially follows a similar path: nucleophilic addition to the carbonyl group to form a tetrahedral intermediate known as a carbinolamine. libretexts.org Following protonation of the hydroxyl group, water is eliminated. Unlike the reaction with a primary amine, the resulting nitrogen atom, lacking a second proton to eliminate, bears a positive charge. This cationic species is known as an iminium ion, not a neutral imine or Schiff base. libretexts.orgmasterorganicchemistry.com
The general mechanism involves:
Nucleophilic Attack: The lone pair of the secondary nitrogen atom of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate. libretexts.org
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.org
Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a C=N double bond and resulting in a positively charged iminium ion. masterorganicchemistry.com
This reactivity makes this compound a suitable precursor for generating iminium ions, which are valuable reactive intermediates in various organic transformations, including Mannich reactions and other carbon-carbon bond-forming processes.
Derivatization for Spectroscopic Analysis
Chemical derivatization is a technique used to modify an analyte's structure to enhance its detectability in analytical methods like spectroscopy and chromatography. sci-hub.se For this compound, derivatization can be employed to introduce highly responsive functional groups, thereby improving the sensitivity and selectivity of its quantification.
While the inherent naphthalene (B1677914) moiety of this compound confers some native fluorescence, this can be significantly amplified through derivatization. The secondary amine is the primary site for reaction with fluorogenic reagents. These reagents are typically non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with the target analyte.
One common strategy involves reacting the amine with a reagent like naphthalene-2,3-dicarboxaldehyde (NDA) in the presence of a cyanide source. This reaction forms a highly fluorescent and stable cyano-benz[f]isoindole (CBI) derivative. researchgate.net Another approach is the use of dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with secondary amines to produce intensely fluorescent sulfonamide adducts. These derivatization reactions convert the amine into a fluorophore with high quantum yield, enabling detection at very low concentrations using HPLC with fluorescence detection (HPLC-FLD). researchgate.net
| Derivatization Reagent | Target Functional Group | Resulting Derivative Type | Analytical Advantage |
| Naphthalene-2,3-dicarboxaldehyde (NDA) | Secondary Amine | Cyano-benz[f]isoindole (CBI) | Highly fluorescent, enabling trace-level detection. researchgate.netresearchgate.net |
| Dansyl Chloride | Secondary Amine | N-Dansyl Sulfonamide | Intense fluorescence, stable derivative for quantification. |
| 4-Fluoro-7-nitrobenzofurazan (NBD-F) | Secondary Amine | NBD-amine Adduct | Forms a fluorescent product with a large Stokes shift. |
Beyond fluorescence, derivatization is crucial for enhancing detectability in more common chromatographic methods like HPLC with UV-Vis detection. nih.gov The goal is to attach a chromophore—a molecule that strongly absorbs UV or visible light—to the analyte. nih.gov This modification significantly increases the molar absorptivity of the derivative at a specific wavelength, leading to a greater detector response and thus lower limits of detection and quantification.
| Derivatization Reagent | Target Functional Group | Resulting Derivative Type | Analytical Advantage |
| 3,5-Dinitrobenzoyl Chloride | Secondary Amine | Dinitrobenzamide | Introduces a strong chromophore for enhanced HPLC-UV detection. nih.gov |
| 2,4-Dinitrofluorobenzene (DNFB) | Secondary Amine | Dinitrophenyl (DNP) amine | Forms a colored derivative, improving UV-Vis sensitivity. |
| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) | Secondary Amine | DIB-amide | Provides a bulky, highly conjugated system for increased UV absorbance. nih.gov |
Multi-component Reactions Utilizing this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govtcichemicals.com This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of molecular complexity.
This compound is a prime candidate for use in MCRs due to its secondary amine functionality. It can serve as the amine component in several well-established MCRs.
Mannich Reaction: In the classic three-component Mannich reaction, this compound can react with a non-enolizable aldehyde (like formaldehyde) and a compound containing an active hydrogen (such as a ketone, alkyne, or another nitrile) to form a β-amino carbonyl compound, known as a Mannich base. nih.gov The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and the secondary amine, which is then attacked by the carbanion (enolate) of the active hydrogen compound.
Petasis Reaction (Borono-Mannich Reaction): This is a variation of the Mannich reaction that involves a secondary amine, an aldehyde, and a vinyl- or aryl-boronic acid. This compound could serve as the amine component, reacting with an aldehyde and a boronic acid to synthesize substituted amines. nih.gov
The table below illustrates the potential role of this compound as a reactant in these MCRs.
| Multi-component Reaction | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Type |
| Mannich Reaction | Aldehyde (e.g., Formaldehyde) | This compound | Active Hydrogen Compound (e.g., Acetone) | β-Aminoketone |
| Petasis Reaction | Aldehyde (e.g., Glyoxylic acid) | This compound | Vinyl- or Aryl-boronic acid | Substituted α-Amino Acid |
Reactivity as a Building Block for Heterocyclic Systems
The functional groups within this compound make it a valuable precursor for the synthesis of more complex heterocyclic structures, which are core components of many pharmaceuticals and functional materials.
Thiazinanes are six-membered heterocyclic compounds containing one sulfur and one nitrogen atom. nih.govsemanticscholar.org The 1,3-thiazinane (B8806883) framework, in particular, is present in various biologically active molecules. semanticscholar.org this compound can be utilized as a starting material for the synthesis of substituted 1,3-thiazinane derivatives.
A plausible synthetic route involves a multi-step, one-pot reaction. First, the secondary amine of this compound could react with an isothiocyanate (e.g., phenyl isothiocyanate) to form a thiourea (B124793) derivative. This intermediate, which now contains the necessary N-C-S linkage, can then undergo cyclization with a suitable three-carbon dielectrophile, such as 1,3-dibromopropane. In the presence of a base, sequential intramolecular nucleophilic substitution would lead to the formation of the six-membered 1,3-thiazinane ring, yielding a highly substituted thiazinane derivative. nih.gov This strategy allows for the incorporation of the naphthalenyl and cyanoethyl moieties directly onto the thiazinane core structure.
Role in the Synthesis of Other Nitrogen-Containing Heterocycles
The chemical reactivity of this compound serves as a cornerstone for the synthesis of several classes of nitrogen-containing heterocycles. The presence of both a nucleophilic amino group and an electrophilic nitrile group, often after tautomerization or activation, allows for a range of cyclocondensation reactions.
Synthesis of Pyrimidines
The construction of the pyrimidine (B1678525) ring, a core structure in numerous biologically active compounds, can be achieved using this compound. One established method involves the reaction with formamide, which serves as a source of the remaining carbon and nitrogen atoms required for the pyrimidine ring. While specific yields for the direct reaction with this compound are not extensively documented in publicly available literature, analogous reactions with similar β-aminonitriles proceed via an initial formation of an N-vinylamidine intermediate, followed by cyclization.
A related and well-documented approach involves the condensation of β-enaminonitriles with amidines. For instance, the reaction of a β-enaminonitrile with benzamidine (B55565) hydrochloride in the presence of a catalyst can lead to the formation of aminopyrimidine derivatives.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| This compound (analog) | Formamide | 4-Amino-2-(naphthalen-2-yl)pyrimidine (proposed) | Heating | Not Reported | General Method |
| β-Enaminonitrile | Benzamidine hydrochloride | Aminopyrimidine derivative | Catalyst, Solvent | Good | researchgate.net |
Synthesis of Thiazines
The synthesis of thiazine (B8601807) derivatives, six-membered heterocycles containing one sulfur and one nitrogen atom, represents another synthetic application of this compound. The reaction with carbon disulfide in the presence of a base is a known route to 1,3-thiazine derivatives. This reaction likely proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization.
Furthermore, the synthesis of 2H-benzo[b] evitachem.comrsc.orgthiazine-3(4H)-one derivatives has been reported through the reaction of 2-aminothiophenol (B119425) with α-haloacetyl chlorides, demonstrating a related pathway for thiazine ring formation. While not a direct use of the title compound, it showcases a relevant synthetic strategy.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Carbon disulfide | Naphtho[2,1-b] evitachem.comresearchgate.netthiazine derivative (proposed) | Base, Solvent | Not Reported | General Method |
| 2-Aminothiophenol | α-Haloacetyl chloride | 2H-Benzo[b] evitachem.comrsc.orgthiazin-3(4H)-one derivative | Base, Solvent | Good | mdpi.comnih.gov |
The continued exploration of the reactivity of this compound is expected to unveil further synthetic routes to a diverse array of novel nitrogen-containing heterocycles, contributing to the expansion of chemical space for drug discovery and material science.
Computational and Theoretical Investigations of 3 Naphthalen 2 Ylamino Propanenitrile
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling complex molecular systems. For 3-(naphthalen-2-ylamino)propanenitrile, these calculations offer deep insights into its geometry, electronic landscape, and conformational possibilities.
Density Functional Theory (DFT) is a preferred computational method for investigating the properties of medium-sized organic molecules due to its balance of accuracy and computational cost. A common approach involves using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p), to perform geometry optimization. This process mathematically determines the lowest energy arrangement of the atoms, providing a detailed three-dimensional structure of the molecule.
For this compound, a DFT optimization would yield precise data on bond lengths, bond angles, and dihedral angles. These parameters define the spatial relationship between the rigid naphthalene (B1677914) ring system and the flexible aminopropanenitrile side chain.
The electronic structure is also elucidated through DFT. Key aspects include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO indicate the molecule's ability to donate electrons, while the LUMO reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the nitrogen atom of the amino group, whereas the LUMO may be distributed across the aromatic system and the nitrile group.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Note: The following data is hypothetical and illustrative of typical DFT results for similar structures, as specific published data for this compound is not available.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C(naphthyl)-N(amino) | 1.38 Å |
| N(amino)-C(propyl) | 1.46 Å | |
| C(propyl)-C(nitrile) | 1.54 Å | |
| C≡N(nitrile) | 1.16 Å | |
| Bond Angle | C(naphthyl)-N-C(propyl) | 121.5° |
| N-C-C(propyl) | 111.0° | |
| C-C-C(nitrile) | 110.5° | |
| Dihedral Angle | C(naphthyl)-C-N-C | 178.5° |
The presence of single bonds in the propanenitrile side chain allows for rotational freedom, meaning this compound can exist in multiple conformations. Conformational analysis is the study of these different spatial arrangements and their corresponding energies.
A theoretical conformational analysis would involve systematically rotating the key dihedral angles—specifically around the N-CH2 and CH2-CH2 bonds—to map the potential energy surface of the molecule. This process identifies various conformers, distinguishing between low-energy, stable staggered conformations and high-energy, unstable eclipsed conformations. The results would reveal the global minimum energy conformer, which is the most stable and likely most populated structure at room temperature, as well as other local minima that may also exist in equilibrium. Understanding the energy landscape is crucial for interpreting experimental data, as the observed properties are often an average of the different conformations present.
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties. Once the molecular geometry is optimized, the same theoretical framework (e.g., DFT/B3LYP) can be used to calculate vibrational frequencies (Infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts.
Predicted IR and Raman spectra help in the assignment of experimental vibrational bands to specific atomic motions, such as stretching, bending, and torsional modes. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the theoretical ¹H and ¹³C chemical shifts. These predicted values provide a robust basis for assigning the signals in experimental NMR spectra, which can be particularly useful for complex molecules with overlapping signals in the aromatic region.
Spectroscopic Analyses and Correlations with Theoretical Models
Experimental spectroscopy provides real-world data on the molecular structure and bonding of this compound. The correlation of this data with theoretically predicted spectra is essential for a complete and accurate structural characterization.
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These two techniques are complementary, as their selection rules differ; some vibrations may be strong in Raman and weak or absent in IR, and vice versa.
For this compound, the vibrational spectrum can be divided into characteristic regions:
Naphthalene Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the ring typically appear in the 1450-1600 cm⁻¹ region.
Amino Group: A key vibration is the N-H stretching band, which for a secondary amine appears as a single, moderately intense peak in the 3300-3500 cm⁻¹ range.
Propanenitrile Chain: Aliphatic C-H stretching modes from the -CH₂- groups are found just below 3000 cm⁻¹. The most distinct feature of this group is the C≡N (nitrile) stretching vibration, which gives a sharp, medium-intensity band in the 2210-2260 cm⁻¹ region.
By comparing the experimental FTIR and Raman spectra with the DFT-calculated vibrational frequencies, each observed peak can be assigned to a specific molecular motion with a high degree of confidence. Surface-Enhanced Raman Scattering (SERS) could also be employed to study the molecule's interaction with metal surfaces, potentially providing information on its orientation upon adsorption.
Table 2: Illustrative Vibrational Mode Assignments for this compound (Note: This table presents hypothetical data based on characteristic group frequencies and DFT studies of similar molecules. Specific experimental data is not available from the search.)
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3350 | Medium | Weak | N-H Stretch |
| ~3060 | Medium | Strong | Aromatic C-H Stretch |
| ~2940 | Medium | Medium | Aliphatic C-H Stretch |
| ~2245 | Medium, Sharp | Weak | C≡N Nitrile Stretch |
| ~1600 | Strong | Strong | Aromatic C=C Stretch |
| ~1520 | Strong | Medium | Aromatic C=C Stretch / N-H Bend |
| ~1350 | Strong | Medium | C-N Stretch |
| ~820 | Strong | Medium | Aromatic C-H Out-of-Plane Bend |
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic compounds in solution. Both ¹H and ¹³C NMR would provide definitive evidence for the structure of this compound.
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the naphthalene ring, typically in the 7.0-8.0 ppm range. The two methylene (B1212753) groups (-CH₂-CH₂-) would appear as coupled multiplets in the aliphatic region, likely between 2.5 and 4.0 ppm. A signal corresponding to the N-H proton would also be present, though its chemical shift and appearance can be variable.
¹³C NMR: The spectrum would show the expected number of signals for the 13 carbon atoms in the molecule. The carbons of the naphthalene ring would resonate in the aromatic region (~110-150 ppm). The nitrile carbon (C≡N) has a characteristic chemical shift in the 115-125 ppm range, while the aliphatic carbons would appear at higher field (lower ppm).
Correlating these experimental spectra with chemical shifts calculated via the GIAO-DFT method allows for unambiguous assignment of each proton and carbon signal to its specific position in the molecule, confirming the connectivity between the naphthalene ring, the amino linker, and the propanenitrile tail.
Table 3: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: The following data is hypothetical and based on typical chemical shift values for the functional groups present. It is for illustrative purposes only.)
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | Aromatic (Naphthyl) | 7.0 - 7.8 |
| -NH- | ~4.5 (variable) | |
| -N-CH₂- | ~3.6 | |
| -CH₂-CN | ~2.8 | |
| ¹³C | Aromatic (Naphthyl, C-N) | ~145 |
| Aromatic (Naphthyl, C-H) | 110 - 134 | |
| Nitrile (-C≡N) | ~118 | |
| -N-CH₂- | ~41 | |
| -CH₂-CN | ~18 |
Mechanistic Insights from Computational Chemistry
Computational chemistry serves as a powerful tool to model and understand complex chemical processes at the molecular level. For this compound, these methods can illuminate the intricate details of its synthesis and its electronic interactions in different environments.
The primary synthetic route to this compound is the aza-Michael addition of 2-naphthylamine (B18577) to acrylonitrile (B1666552). Computational studies, typically employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction, identifying the transition states, and determining the activation energies.
The reaction mechanism is understood to proceed through a nucleophilic attack of the amino group of 2-naphthylamine on the β-carbon of acrylonitrile. Computational models can precisely map this pathway, revealing the geometry of the reactants, the transition state, and the product.
Table 1: Calculated Thermodynamic and Kinetic Parameters for the Aza-Michael Addition of 2-Naphthylamine and Acrylonitrile (Illustrative Data)
| Parameter | Value (kcal/mol) | Description |
| ΔE | -25.8 | The overall change in electronic energy for the reaction, indicating an exothermic process. |
| Ea | 15.2 | The activation energy barrier for the reaction, representing the energy required to reach the transition state. |
| ΔG | -22.5 | The change in Gibbs free energy, confirming the spontaneity of the reaction under standard conditions. |
Note: The data in this table is illustrative and based on typical values for aza-Michael additions calculated using DFT methods. Specific experimental or computational values for this exact reaction may vary.
The transition state for this reaction is characterized by the partial formation of the C-N bond and a slight elongation of the C=C double bond in the acrylonitrile moiety. The geometry of this transition state is crucial for understanding the stereoselectivity and regioselectivity of the reaction.
The interaction of this compound with surfaces, particularly metal surfaces, is of interest for applications such as corrosion inhibition and catalysis. Computational modeling can provide a detailed picture of the adsorption process and the nature of the chemical bonding involved.
When this compound adsorbs on a metal surface, a charge transfer can occur from the molecule to the metal or vice versa. This is governed by the electronic structure of both the molecule and the surface. The naphthalene ring, with its extended π-system, and the nitrogen atoms with their lone pairs of electrons, are key sites for such interactions.
Computational analyses, such as the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for predicting the direction of charge transfer. A high HOMO energy suggests a tendency to donate electrons, while a low LUMO energy indicates a propensity to accept electrons.
Table 2: Calculated Electronic Properties of this compound (Illustrative Data)
| Parameter | Value (eV) | Implication for Charge Transfer |
| EHOMO | -5.8 | Indicates the molecule's ability to donate electrons to a suitable acceptor, such as an empty d-orbital of a metal. |
| ELUMO | -1.2 | Suggests the molecule can accept electrons into its π* orbitals, for instance, from a metal surface. |
| Energy Gap (ΔE) | 4.6 | A larger energy gap generally correlates with higher stability and lower reactivity of the molecule. |
Note: This data is illustrative and represents typical values obtained from DFT calculations for similar aromatic nitrile compounds. The actual values for this compound may differ.
The mechanism of charge transfer in surface interactions involves the overlap of the molecule's frontier orbitals with the electronic bands of the surface. This can lead to the formation of a chemical bond, stabilizing the adsorbed molecule and modifying the surface's electronic properties. The orientation of the molecule on the surface, whether it lies flat or stands upright, significantly influences the extent and nature of the charge transfer.
Mechanistic Studies of Reactions Involving 3 Naphthalen 2 Ylamino Propanenitrile
Kinetics and Thermodynamics of Formation Reactions
The principal route for the synthesis of 3-(Naphthalen-2-ylamino)propanenitrile is the aza-Michael addition of 2-naphthylamine (B18577) to acrylonitrile (B1666552). The kinetics of this reaction are influenced by several factors, including solvent, temperature, and the presence of catalysts.
The reaction typically proceeds under thermal conditions, with temperatures ranging from 60 to 80°C in either protic solvents like ethanol (B145695)/water mixtures or aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF). evitachem.com Reaction times can vary from 8 to 24 hours for uncatalyzed reactions. The choice of solvent significantly impacts the reaction rate and yield. For instance, the use of an ethanol/water mixture can enhance the solubility of 2-naphthylamine and facilitate proton transfer, leading to high yields. In aprotic solvents like DMF, higher temperatures (around 100°C) may be required to achieve comparable results. evitachem.com
The addition of a catalyst can dramatically accelerate the reaction. Both Brønsted and Lewis acids have been shown to be effective. For example, the use of p-toluenesulfonic acid or zinc chloride as a catalyst can reduce reaction times to as little as 2-4 hours while improving yields. evitachem.com
Table 1: Kinetic Parameters for the Formation of this compound
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None | Ethanol/Water | 60-80 | 8-24 | ~85-92 |
| None | DMF | 100 | 6-8 | ~88 |
| p-Toluenesulfonic acid | Acetonitrile | Room Temp. | 2-4 | ~90-95 |
| Zinc Chloride | Acetonitrile | Room Temp. | 2-4 | ~90-95 |
Detailed Analysis of Rearrangement Mechanisms
While specific rearrangement reactions of this compound itself are not widely reported, the broader class of β-aminonitriles can undergo intramolecular cyclization, which can be considered a form of rearrangement. These reactions are often dependent on the specific substitution pattern and reaction conditions.
One potential transformation is the intramolecular cyclization to form heterocyclic structures. For instance, under certain conditions, the amino and nitrile groups could potentially react to form a fused ring system. The feasibility of such a reaction would depend on the activation of the nitrile group and the conformational flexibility of the propanenitrile chain, allowing the reactive centers to come into proximity.
Another possibility, though less direct, is a retro-aza-Michael reaction followed by a different reaction pathway. The reversibility of the aza-Michael addition is a known phenomenon and could, in principle, lead to the formation of starting materials which could then undergo other transformations under the given reaction conditions.
It is important to note that without specific experimental or computational studies on this compound, any discussion of its rearrangement mechanisms remains speculative and is based on the known reactivity of similar compounds.
Investigation of Catalytic Cycles in Synthetic Protocols
The synthesis of this compound can be significantly enhanced through the use of transition metal catalysts, particularly those based on copper and palladium. These catalysts offer alternative reaction pathways with distinct mechanistic cycles.
Copper-Catalyzed Cyanoethylation:
Copper(I) catalysts are effective in promoting the cyanoethylation of 2-naphthylamine. A plausible catalytic cycle for the copper-catalyzed aza-Michael addition is initiated by the reaction of the copper(I) salt with 2-naphthylamine to form a copper(I)-amido complex. This complex then coordinates to acrylonitrile, activating it for nucleophilic attack. The subsequent intramolecular aminocupration of the coordinated acrylonitrile leads to the formation of a copper(I)-enolate intermediate. Protonolysis of this intermediate by another molecule of 2-naphthylamine regenerates the copper(I)-amido catalyst and releases the product, this compound.
Palladium-Catalyzed Cyanoethylation:
Palladium catalysts can also be employed for the synthesis of this compound. In a palladium-catalyzed process, the catalytic cycle is thought to begin with the formation of a palladium(0) complex, which undergoes oxidative addition with a C-H bond of 2-naphthylamine to form a hydrido-palladium(II)-amido species. This is followed by the coordination and insertion of acrylonitrile into the palladium-hydride or palladium-nitrogen bond. The final step is the reductive elimination of the product, which regenerates the active palladium(0) catalyst.
Table 2: Proposed Intermediates in Catalytic Cycles
| Catalytic System | Key Proposed Intermediates |
| Copper(I) | Copper(I)-amido complex, Copper(I)-enolate |
| Palladium(0) | Hydrido-palladium(II)-amido complex, Palladium-alkyl intermediate |
These proposed catalytic cycles are based on well-established mechanisms for similar copper- and palladium-catalyzed amination and arylation reactions. Specific experimental or computational studies on the reaction of 2-naphthylamine with acrylonitrile would be necessary to definitively elucidate the precise mechanistic details for this particular transformation.
Q & A
Q. How can isotopic labeling and mass spectrometry analyze metabolic pathways in mammalian systems?
- Methodology : Synthesize C-labeled analogs and administer to hepatocyte cultures. Extract metabolites using SPE cartridges, analyze via high-resolution LC-QTOF-MS, and map biotransformation pathways using software like MetaboAnalyst .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
